2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide
Description
2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide backbone with distinct substituents: a cyano group at position 2, a cyclopropylamide at the N-terminus, and a 1,3-thiazole ring substituted with a thiophen-3-yl group at position 2. Its molecular formula is C₁₄H₁₂N₄OS₂, with a molecular weight of 316.4 g/mol. The thiophene and thiazole moieties may facilitate π-π stacking interactions, while the cyano group could enhance electronic polarization. Structural studies using programs like SHELXL (commonly employed for crystallographic refinement) might reveal its conformational preferences and intermolecular interactions .
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c15-6-10(13(18)16-11-1-2-11)5-12-8-20-14(17-12)9-3-4-19-7-9/h3-5,7-8,11H,1-2H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVIUQLYPNGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CSC(=N2)C3=CSC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a cyano group, a cyclopropyl moiety, and a thiophene-thiazole hybrid structure that may contribute to its biological properties.
Research indicates that the compound exhibits significant anti-inflammatory and anticancer properties. The presence of the thiophene and thiazole rings is believed to enhance its interaction with biological targets such as enzymes and receptors involved in inflammatory pathways.
Anti-inflammatory Activity
Studies have shown that this compound can modulate the synthesis of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in nitrite production and cytokine levels (IL-1β and TNFα) in macrophage cultures treated with the compound. The compound's efficacy was comparable to established anti-inflammatory agents like dexamethasone.
Anticancer Activity
In cancer models, the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial pathways. Cell viability assays indicated a dose-dependent reduction in cell proliferation, particularly in breast and lung cancer cell lines.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Macrophage cultures | Significant reduction in IL-1β and TNFα production at concentrations of 25 μM and 50 μM. |
| Study 2 | Breast cancer cell line (MCF-7) | IC50 value of 15 μM; induced apoptosis via mitochondrial pathway. |
| Study 3 | Lung cancer cell line (A549) | Notable decrease in cell viability with an IC50 of 20 μM; increased reactive oxygen species (ROS) production observed. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate lipophilicity which may facilitate cellular uptake. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyanoenamide derivatives with variable substituents on the thiazole ring and amide nitrogen. Below is a comparative analysis with structurally analogous compounds from the Enamine Ltd catalogue and related literature:
Table 1: Structural and Functional Comparison of Cyanoenamide Derivatives
Key Findings:
Substituent Effects on Physicochemical Properties: The cyclopropyl group in the target compound offers steric rigidity and metabolic stability compared to flexible alkyl chains (e.g., butyl) . Thiophene and pyridine substituents on the thiazole ring enhance π-π interactions but differ in electronic effects: thiophene is electron-rich, while pyridine is electron-deficient .
Hydrogen Bonding and Crystal Packing: Compounds with polar groups (e.g., -CN, -S(O)-) exhibit stronger hydrogen-bonding networks, as analyzed via graph-set theory . For instance, the cyano group in the target compound may act as a hydrogen-bond acceptor, influencing crystal packing and solubility.
Structural Validation :
- Crystallographic data for such compounds, refined using SHELXL, often reveal planar conformations of the enamide backbone, with deviations depending on substituent bulk . The cyclopropyl group’s rigidity likely restricts rotational freedom compared to N-butyl or aryl substituents.
Biological Relevance :
- Thiazole-thiophene hybrids are explored for antimicrobial and kinase inhibitory activity. The target compound’s thiophene moiety may enhance binding to aromatic residues in enzyme active sites, while analogs with chlorophenyl groups could target hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
